molecular formula C6H10F3NO B160320 N-butan-2-yl-2,2,2-trifluoroacetamide CAS No. 1815-81-2

N-butan-2-yl-2,2,2-trifluoroacetamide

Cat. No. B160320
CAS RN: 1815-81-2
M. Wt: 169.14 g/mol
InChI Key: MOAMIZJDECJMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butan-2-yl-2,2,2-trifluoroacetamide, also known as TFAA, is a commonly used derivatizing agent in analytical chemistry. It is used to improve the detection and quantification of various compounds, especially those that are not easily detected by traditional analytical methods. TFAA is a colorless liquid with a boiling point of 135-136°C and a molecular weight of 223.23 g/mol.

Mechanism Of Action

The mechanism of action of N-butan-2-yl-2,2,2-trifluoroacetamide involves the formation of a stable derivative through the reaction of the amino group of the compound with the trifluoroacetyl group of N-butan-2-yl-2,2,2-trifluoroacetamide. This reaction typically occurs under acidic conditions and results in the formation of an amide bond. The resulting derivative is more volatile and thermally stable than the original compound, making it easier to detect and quantify.

Biochemical And Physiological Effects

N-butan-2-yl-2,2,2-trifluoroacetamide has no known biochemical or physiological effects on living organisms. It is considered to be a relatively safe compound and is not known to be toxic or carcinogenic.

Advantages And Limitations For Lab Experiments

The main advantages of using N-butan-2-yl-2,2,2-trifluoroacetamide in lab experiments are its ability to improve the detection and quantification of various compounds and its ease of use. N-butan-2-yl-2,2,2-trifluoroacetamide is a relatively simple compound to synthesize and can be easily purified through distillation. It is also compatible with a wide range of analytical techniques, including gas chromatography and liquid chromatography.
The main limitation of using N-butan-2-yl-2,2,2-trifluoroacetamide is that it is not suitable for the analysis of compounds that do not contain an amino group. It is also not suitable for the analysis of compounds that are sensitive to acidic conditions.

Future Directions

There are several potential future directions for the use of N-butan-2-yl-2,2,2-trifluoroacetamide in scientific research. One area of interest is the development of new derivatizing agents that are more selective and sensitive than N-butan-2-yl-2,2,2-trifluoroacetamide. Another area of interest is the application of N-butan-2-yl-2,2,2-trifluoroacetamide in the analysis of complex mixtures, such as biological fluids and environmental samples. Finally, there is potential for the use of N-butan-2-yl-2,2,2-trifluoroacetamide in the development of new analytical techniques for the detection and quantification of various compounds.

Scientific Research Applications

N-butan-2-yl-2,2,2-trifluoroacetamide is widely used in scientific research for the derivatization of various compounds. It is particularly useful for the analysis of amino acids, peptides, and other nitrogen-containing compounds. N-butan-2-yl-2,2,2-trifluoroacetamide reacts with the amino group of these compounds to form stable derivatives that can be easily detected and quantified by gas chromatography or liquid chromatography.

properties

CAS RN

1815-81-2

Product Name

N-butan-2-yl-2,2,2-trifluoroacetamide

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

N-butan-2-yl-2,2,2-trifluoroacetamide

InChI

InChI=1S/C6H10F3NO/c1-3-4(2)10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11)

InChI Key

MOAMIZJDECJMPD-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C(F)(F)F

Canonical SMILES

CCC(C)NC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a procedure similar to Example 6, ethyl trifluoroacetate (295 g, 2.07 m) was reacted with sec-butylamine. The resulting amide distilled at 72.5° C./8 mm Hg and amounted to 285 g.
Quantity
295 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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